molecular formula C18H19NO B10793640 5-Methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene

5-Methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene

Cat. No.: B10793640
M. Wt: 265.3 g/mol
InChI Key: UPQALQKAFGLXPY-UHFFFAOYSA-N
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Description

5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is a complex organic compound with a unique structure that includes a methoxy group and multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid with acetonitrile, glacial acetic acid, and methanesulfonic acid. The reaction is heated to 60°C for 19 hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methoxy group and fused ring system make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

16-methoxy-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene

InChI

InChI=1S/C18H19NO/c1-20-16-9-14-6-7-19-17-11-13-5-3-2-4-12(13)8-15(10-16)18(14)17/h2-5,9-10,17,19H,6-8,11H2,1H3

InChI Key

UPQALQKAFGLXPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(CC4=CC=CC=C4CC3=C1)NCC2

Origin of Product

United States

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